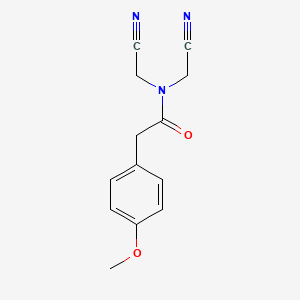
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a methoxyphenyl group attached to an acetamide backbone, with two cyanomethyl groups attached to the nitrogen atom. Its molecular formula is C12H12N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with cyanomethylating agents under controlled conditions. One common method involves the use of sodium cyanide and formaldehyde in the presence of a base to introduce the cyanomethyl groups. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or other alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted phenylacetamides with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The cyanomethyl groups can participate in nucleophilic or electrophilic reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide: Similar structure but with a nitro group, which can alter its reactivity and applications.
N,N-bis(cyanomethyl)-4-methoxybenzamide:
Uniqueness
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyanomethyl and methoxyphenyl groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N,N-bis(cyanomethyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-18-12-4-2-11(3-5-12)10-13(17)16(8-6-14)9-7-15/h2-5H,8-10H2,1H3 |
InChI-Schlüssel |
GCJQNIIAVODCBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)N(CC#N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


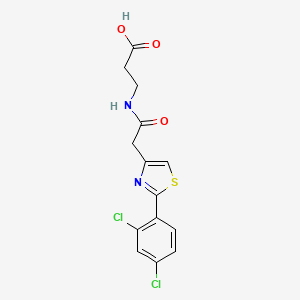
![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)

![N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938427.png)
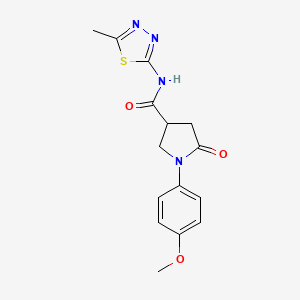
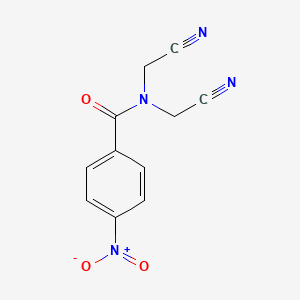
![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B14938454.png)
![6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14938461.png)
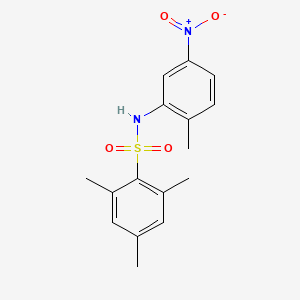
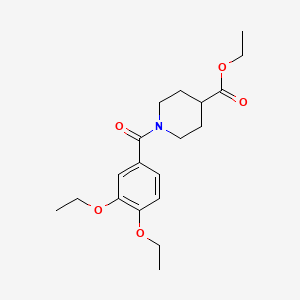
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)
